molecular formula C6H4N2O B2670793 4-formyl-1H-pyrrole-2-carbonitrile CAS No. 66832-11-9

4-formyl-1H-pyrrole-2-carbonitrile

Cat. No.: B2670793
CAS No.: 66832-11-9
M. Wt: 120.111
InChI Key: ALCKOBMBDNOFLG-UHFFFAOYSA-N
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Description

“4-formyl-1H-pyrrole-2-carbonitrile” is a chemical compound with the empirical formula C6H4N2O . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular weight of “this compound” is 120.11 . The InChI code is 1S/C6H4N2O/c7-2-6-1-5(4-9)3-8-6/h1,3-4,8H . This indicates the structural formula of the compound and how the atoms are arranged.


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 120.11 . The InChI code is 1S/C6H4N2O/c7-2-6-1-5(4-9)3-8-6/h1,3-4,8H , which provides information about its molecular structure.

Scientific Research Applications

Synthesis and Insecticidal Activity

One significant application of pyrrole derivatives is in the synthesis of compounds with insecticidal activities. For instance, the synthesis of 2-(p-chlorophenyl) pyrrole-3-carbonitrile derivatives showed promising insecticidal activities in preliminary evaluations. This synthesis involved a Vilsmeier formylation of pyrrole-3-carbonitrile and subsequent reactions with primary amines (Xu Shang-cheng, 2004).

Anti-Inflammatory Activity

Pyrrole derivatives have been studied for their anti-inflammatory potential. One study synthesized chalcones and pyridine-3-carbonitriles with 4-formyl pyrazole and assessed their anti-inflammatory activity. Some derivatives demonstrated good activity compared to standard anti-inflammatory drugs (A. Gadhave & K. Bhagwat, 2017).

Cytotoxicity Studies

There are studies on the cytotoxicity of pyrrole-carbonitrile derivatives, like the 2-chloro-3-formylpyrido[2,1-a]isoquinoline-1-carbonitrile derivative. This compound underwent extensive structural studies and showed potential cytotoxic effects against several cancer cell lines (A. Mansour et al., 2013).

Synthesis of Tacrine Analogues

4-Amino-1H-pyrrole-3-carbonitrile derivatives were used in the synthesis of new tacrine analogues. Tacrine is a medication used in Alzheimer's treatment, and these analogues were synthesized using a one-step transformation (A. M. Salaheldin et al., 2010).

Corrosion Inhibition

Pyrrole-carbonitrile derivatives like 5-(phenylthio)-3H-pyrrole-4-carbonitriles have shown effectiveness as corrosion inhibitors for mild steel in acidic environments. They operate by adsorbing on the metal surface and exhibit anodic type inhibition (C. Verma et al., 2015).

Insecticidal Agents Synthesis

A variety of biologically active pyrrole derivatives were synthesized for potential use as insecticidal agents. These derivatives exhibited significant insecticidal bioefficacy against the cotton leafworm, Spodoptera littoralis (A. A. Abdelhamid et al., 2022).

Safety and Hazards

“4-formyl-1H-pyrrole-2-carbonitrile” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

As the mechanism of action for “4-formyl-1H-pyrrole-2-carbonitrile” is not clearly recognized , future research could focus on elucidating this. Additionally, given the hazardous nature of the compound , further studies could also investigate safer alternatives or methods to mitigate the risks associated with its use.

Properties

IUPAC Name

4-formyl-1H-pyrrole-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O/c7-2-6-1-5(4-9)3-8-6/h1,3-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCKOBMBDNOFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1C=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66832-11-9
Record name 4-Formyl-1H-pyrrole-2-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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